molecular formula C12H10Cl3N B11848141 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline CAS No. 948291-86-9

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline

Cat. No.: B11848141
CAS No.: 948291-86-9
M. Wt: 274.6 g/mol
InChI Key: CQTCLEJTBSBQGG-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-8-methylquinoline and 2-chloroethyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.

    Catalysts and Reagents: Catalysts such as aluminum chloride or ferric chloride are often used to facilitate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication. This results in the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a pyrido[1,2-a]pyrimidine structure.

    2,6-Dichloro-8-methylquinoline: A precursor in the synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloroethyl and dichloro groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article reviews its antimicrobial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C12H10Cl3NC_{12}H_{10}Cl_3N with a molecular weight of 274.57 g/mol. The compound features multiple chlorine substituents and a methyl group, contributing to its unique reactivity and biological profile. Its structure can be represented as follows:

Structure C12H10Cl3N\text{Structure }\text{C}_{12}\text{H}_{10}\text{Cl}_3\text{N}

The biological activity of this compound primarily involves the inhibition of crucial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and cell division, making this compound a potential candidate for treating bacterial infections and cancer therapy due to its ability to interfere with cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens is attributed to its ability to disrupt DNA replication processes in bacteria:

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results suggest that the compound's lipophilicity enhances its ability to penetrate cellular membranes, increasing its efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values : The compound exhibited varying IC50 values depending on the cell line, indicating selective cytotoxicity.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on HeLa cells, demonstrating significant growth inhibition at concentrations ranging from 10 µM to 100 µM. The mechanism involved the activation of apoptotic pathways as evidenced by increased caspase activity .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve nucleophilic substitution reactions, leveraging the chlorine atoms as leaving groups:

  • Nucleophilic Substitution : Reactions with amines or thiols can yield substituted derivatives.
  • Reflux Techniques : Commonly used solvents include ethanol and dimethyl sulfoxide (DMSO) under reflux conditions.

Properties

CAS No.

948291-86-9

Molecular Formula

C12H10Cl3N

Molecular Weight

274.6 g/mol

IUPAC Name

2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline

InChI

InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3

InChI Key

CQTCLEJTBSBQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl

Origin of Product

United States

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